Primidone
Overview
Description
Primidone is an anticonvulsant that is used alone or with other medications to control seizures in adults and children . It is also used for purposes not listed in the medication guide . Primidone was developed by J Yule Bogue and H C Carrington in 1949 .
Synthesis Analysis
Primidone can be synthesized by electrolytic reduction of phenobarbital or by catalytic desulfuration of thiophenobarbital .
Molecular Structure Analysis
Primidone is a pyrimidone that is dihydropyrimidine-4,6 (1H,5H)-dione substituted by an ethyl and a phenyl group at position 5 . Its chemical formula is C12H14N2O2 .
Chemical Reactions Analysis
Primidone and its metabolites, phenobarbital and phenylethylmalonamide (PEMA), are active anticonvulsants . Primidone does not directly interact with GABA-A receptors or chloride channels but phenobarbital does . Primidone alters transmembrane sodium and calcium channel transport, reducing the frequency of nerve firing .
Physical And Chemical Properties Analysis
Primidone is an odorless white crystalline powder . It has a slightly bitter taste and no acidic properties . Its molecular weight is 218.25 g/mol .
Scientific Research Applications
Cognitive Effects of Anticonvulsant Drugs
Primidone, along with phenytoin and phenobarbital, has been studied for its effects on cognitive abilities. Research has found that these drugs can affect cognitive functions, where phenytoin and possibly primidone are involved in the insidious deterioration of the mental state characterized by a progressive fall in IQ, potentially resulting in encephalopathy. The mechanisms behind these abnormalities may relate to folic acid and monoamine metabolism (Trimble, 1979).
Environmental Impact and Aquatic Safety
The occurrence and fate of pharmaceutical compounds like primidone in aquatic environments have been recognized as emerging issues in environmental chemistry. Studies have shown that primidone, among other pharmaceuticals, is not completely eliminated in municipal sewage treatment plants and can be discharged into receiving waters, affecting aquatic ecosystems (Heberer, 2002).
Treatment of Seizures in Adults
Primidone has been acknowledged for its effectiveness and safety in managing partial and secondarily generalized seizures. Despite the lack of studies demonstrating the superior efficacy of any one drug, primidone remains a key therapeutic agent in treating adult seizures. This highlights the need for a new approach to evaluate the comparative efficacy and toxicity of major antiepileptic drugs (Smith, Escueta, Cramer, & Mattson, 1983).
Essential Tremor: Epidemiology, Diagnosis, and Treatment
Primidone and propranolol are considered mainstays of pharmacologic therapy for Essential Tremor (ET), the most common adult tremor disorder. While these medications are useful in reducing tremor, the need for further research to manage ET more effectively is evident. Future studies should explore whether a combination of these medications or other pharmacologic agents could offer superior management of ET (Sullivan, Hauser, & Zesiewicz, 2004).
Pharmacokinetic and Pharmacodynamic Interactions
The interactions between antiepileptics like primidone and antidepressants are of clinical relevance, particularly in managing epilepsy and depression comorbidity. While the clinical implications of these interactions are understood for some drugs, more studies are necessary to assess the pharmacokinetic effects of antiepileptics on newly approved antidepressants and their impact on treatment efficacy and safety (Italiano, Spina, & de Leon, 2014).
Safety And Hazards
Primidone may cause serious side effects. Some of the common side effects include dizziness, drowsiness, vertigo, problems with walking or moving, nausea, vomiting, loss of appetite, feeling tired or irritable, vision problems, and impotence . It is harmful if swallowed and is suspected of causing cancer .
Future Directions
Medical devices are placed in a unique position to bridge the gap between lifestyle interventions, pharmacotherapies, and surgical treatments to provide safe and effective tremor suppression . These devices are primarily noninvasive, which can be a beneficial addition to the patient’s existing pharmacotherapy and/or lifestyle intervention .
properties
IUPAC Name |
5-ethyl-5-phenyl-1,3-diazinane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-12(9-6-4-3-5-7-9)10(15)13-8-14-11(12)16/h3-7H,2,8H2,1H3,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMZLTXERSFNPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NCNC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Record name | PRIMACLONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023510 | |
Record name | Primidone | |
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Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Primaclone is an odorless white crystalline powder. Slightly bitter taste. No acidic properties. (NTP, 1992), Solid | |
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Record name | Primidone | |
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Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 66 °F (NTP, 1992), In water, 480 mg/L at 30 °C, Very slightly soluble in water, Very slightly soluble in most organic solvents, 1.04e+00 g/L | |
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URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Record name | Primidone | |
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Record name | Primidone | |
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Mechanism of Action |
Primidone and its metabolites, phenobarbital and phenylethylmalonamide (PEMA), are active anticonvulsants. Primidone does not directly interact with GABA-A receptors or chloride channels but phenobarbital does. Primidone alters transmembrane sodium and calcium channel transport, reducing the frequency of nerve firing, which may be responsible for the primidone’s effect on convulsions and essential tremor., The melastatin-related transient receptor potential (TRP) channel TRPM3 is a nonselective cation channel expressed in nociceptive neurons and activated by heat. Because TRPM3-deficient mice show inflammatory thermal hyperalgesia, pharmacological inhibition of TRPM3 may exert antinociceptive properties. Fluorometric Ca influx assays and a compound library containing approved or clinically tested drugs were used to identify TRPM3 inhibitors. Biophysical properties of channel inhibition were assessed using electrophysiological methods. The nonsteroidal anti-inflammatory drug diclofenac, the tetracyclic antidepressant maprotiline, and the anticonvulsant primidone were identified as highly efficient TRPM3 blockers with half-maximal inhibition at 0.6 to 6 uM and marked specificity for TRPM3. Most prominently, primidone was biologically active to suppress TRPM3 activation by pregnenolone sulfate (PregS) and heat at concentrations markedly lower than plasma concentrations commonly used in antiepileptic therapy. Primidone blocked PregS-induced Cai influx through TRPM3 by allosteric modulation and reversibly inhibited atypical inwardly rectifying TRPM3 currents induced by coapplication of PregS and clotrimazole. In vivo, analgesic effects of low doses of primidone were demonstrated in mice, applying PregS- and heat-induced pain models, including inflammatory hyperalgesia. Thus, applying the approved drug at concentrations that are lower than those needed to induce anticonvulsive effects offers a shortcut for studying physiological and pathophysiological roles of TRPM3 in vivo. | |
Record name | Primidone | |
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Product Name |
Primidone | |
Color/Form |
Crystals, White crystalline powder | |
CAS RN |
125-33-7 | |
Record name | PRIMACLONE | |
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Melting Point |
538 to 540 °F (NTP, 1992), 281.5 °C, MP: 281-282 °C | |
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Retrosynthesis Analysis
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